molecular formula C21H13ClN2OS3 B4758600 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine

10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine

Cat. No.: B4758600
M. Wt: 441.0 g/mol
InChI Key: FMDLVZUWUFDOQJ-UHFFFAOYSA-N
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Description

10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with similar biological activities.

    Chlorpromazine: A well-known antipsychotic drug with a similar structure.

    Thioridazine: Another phenothiazine derivative used in medicine.

Uniqueness

10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzothiazole moiety enhances its potential as an enzyme inhibitor and its chloro group allows for further functionalization .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-chlorophenothiazin-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2OS3/c22-13-9-10-19-16(11-13)24(15-6-2-4-8-18(15)27-19)20(25)12-26-21-23-14-5-1-3-7-17(14)28-21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDLVZUWUFDOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine
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10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine
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10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine
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10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine
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10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine
Reactant of Route 6
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine

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